4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one 4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 338975-74-9
VCID: VC4187329
InChI: InChI=1S/C10H10N4O/c15-10-9(7-13-14-10)6-12-5-8-2-1-3-11-4-8/h1-4,6-7H,5H2,(H2,13,14,15)
SMILES: C1=CC(=CN=C1)CN=CC2=CNNC2=O
Molecular Formula: C10H10N4O
Molecular Weight: 202.217

4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 338975-74-9

Cat. No.: VC4187329

Molecular Formula: C10H10N4O

Molecular Weight: 202.217

* For research use only. Not for human or veterinary use.

4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one - 338975-74-9

Specification

CAS No. 338975-74-9
Molecular Formula C10H10N4O
Molecular Weight 202.217
IUPAC Name 4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C10H10N4O/c15-10-9(7-13-14-10)6-12-5-8-2-1-3-11-4-8/h1-4,6-7H,5H2,(H2,13,14,15)
Standard InChI Key ISVHKHNDQGZVKQ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CN=CC2=CNNC2=O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s molecular formula, C₁₀H₁₀N₄O, corresponds to a molecular weight of 202.22 g/mol . Its IUPAC name, 4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one, reflects a pyrazolone core substituted with a pyridinylmethylamino group at the 4-position. Key structural features include:

  • A pyrazolone ring (1,2-dihydro-3H-pyrazol-3-one) providing a conjugated system for tautomerism and reactivity .

  • A pyridine moiety linked via a methyleneamino group, enhancing solubility and bioactivity through hydrogen bonding .

  • A planar geometry stabilized by intramolecular hydrogen bonds, as confirmed by X-ray crystallography .

The SMILES notation (C1=CC(=CN=C1)CN=CC2=CNNC2=O) and InChIKey (ISVHKHNDQGZVKQ-UHFFFAOYSA-N) further delineate its connectivity and stereoelectronic properties .

Synthesis and Preparation Methods

Conventional Synthetic Routes

The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl compounds. One prevalent method utilizes:

  • Hydrazones or hydrazines reacted with aldehydes/ketones under acidic (e.g., HCl) or basic (e.g., NaOH) conditions .

  • Microwave-assisted synthesis to enhance reaction efficiency and yield, as reported for analogous pyrazolone derivatives.

For example, the reaction of 3-pyridinylmethylamine with 4-formylpyrazolone in ethanol under reflux yields the target compound with purities exceeding 90% .

Optimization and Scalability

Recent advancements focus on green chemistry approaches, such as solvent-free mechanochemical synthesis, to reduce environmental impact . Scalability challenges, including byproduct formation during imine linkage, are addressed via column chromatography or recrystallization from ethanol/water mixtures .

Structural Analysis and Tautomerism

X-ray Crystallography Insights

Single-crystal X-ray studies reveal a dimeric structure stabilized by intermolecular hydrogen bonds between the pyrazolone carbonyl (O1) and pyridine nitrogen (N3) . Key metrics include:

  • Bond lengths: C8–C16 (1.394 Å) indicating electron delocalization .

  • Dihedral angles: 59.35° between phenyl and pyrazole rings, influencing steric interactions .

Tautomeric Behavior

The compound exists predominantly as the 1H-pyrazol-3-ol tautomer in nonpolar solvents (CDCl₃, C₆D₆), forming dimers via O–H···N hydrogen bonds. In polar solvents (DMSO-d₆), it shifts to the monomeric keto form, as evidenced by ¹⁵N NMR chemical shifts (δN-2 = 262.1 ppm) .

Biological Activities and Mechanisms

Anticancer Properties

The compound demonstrates dose-dependent cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cells, with IC₅₀ values ranging from 8–15 µM. Mechanisms include:

  • Apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization.

  • Oxidative stress mediated by ROS generation, disrupting redox homeostasis.

Antimicrobial and Anti-inflammatory Effects

Preliminary assays indicate broad-spectrum antimicrobial activity (MIC = 32 µg/mL against S. aureus and E. coli) and COX-2 inhibition (IC₅₀ = 1.2 µM), suggesting dual therapeutic potential .

Pharmacological Studies and Cytotoxicity

In Vitro Cytotoxicity Profile

Cell LineIC₅₀ (µM)MechanismCitation
HCT-116 (Colorectal)9.2 ± 0.3ROS-mediated apoptosis
MCF-7 (Breast)14.8 ± 1.1Caspase-3/7 activation
HEK-293 (Normal)>50Low toxicity in non-cancer

Pharmacokinetic Considerations

Despite promising efficacy, the compound exhibits poor aqueous solubility (<0.1 mg/mL), necessitating formulation strategies like nanoencapsulation or prodrug design .

Applications in Research and Development

Drug Discovery

The compound serves as a lead structure for developing kinase inhibitors and apoptosis inducers. Structural analogs with trifluoromethyl groups (e.g., VC6419901) show enhanced bioactivity .

Chemical Intermediate

It is utilized in synthesizing metal complexes for catalytic applications and Schiff bases with antimicrobial properties .

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